molecular formula C12H11BrN2O3S B8394535 N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide

N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide

Cat. No. B8394535
M. Wt: 343.20 g/mol
InChI Key: FEJYMTYIAIUQPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H11BrN2O3S and its molecular weight is 343.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide

Molecular Formula

C12H11BrN2O3S

Molecular Weight

343.20 g/mol

IUPAC Name

N-(5-bromo-2-methoxypyridin-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H11BrN2O3S/c1-18-12-11(7-9(13)8-14-12)15-19(16,17)10-5-3-2-4-6-10/h2-8,15H,1H3

InChI Key

FEJYMTYIAIUQPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)Br)NS(=O)(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-bromo-2-methoxypyridin-3-amine (1.231 mmol) was dissolved in pyridine (3 ml) at 0° C. Benzene sulfonyl chloride (1.847 mmol) was added drop wise and the reaction mixture was stirred at RT for 2 h. The reaction mixture was evaporated to dryness and the residue was dissolved in ethyl acetate (100 mL). The ethyl acetate layer was washed with water, separated and dried over sodium sulfate. The organic layer was evaporated to dryness. The crude material obtained was purified by (silica column, EtOAc/Hexane as eluent) to obtain the title compound. 1HNMR (300 MHz, DMSO-d6): δ 10.16 (s, 1H), 8.05 (d, J=2.4 Hz, 1H), 7.77 (m, 2H), 7.68 (d, J=2.4 Hz, 1H), 7.64 (m, 1H), 7.55 (m, 1H), 3.61 (s, 3H); MS (m/z): 343 (M)+.
Quantity
1.231 mmol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
1.847 mmol
Type
reactant
Reaction Step Two

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